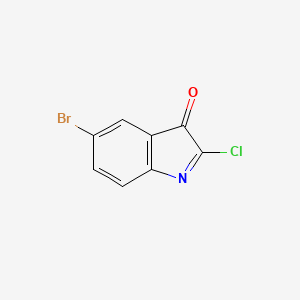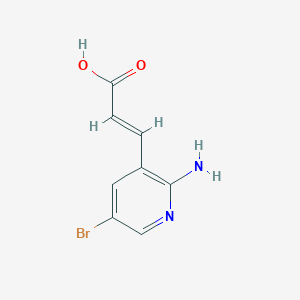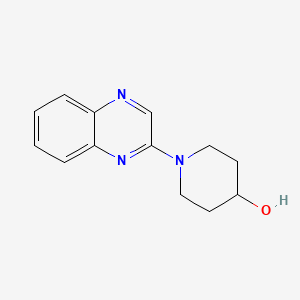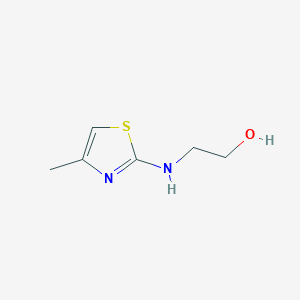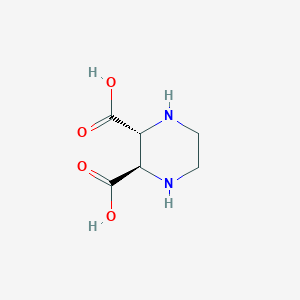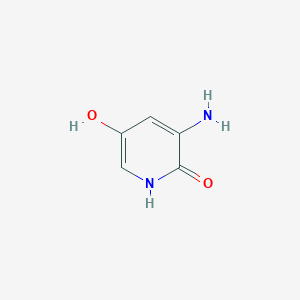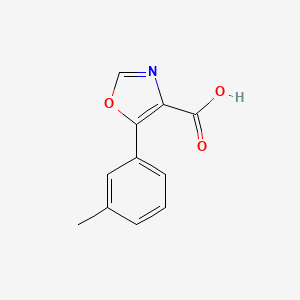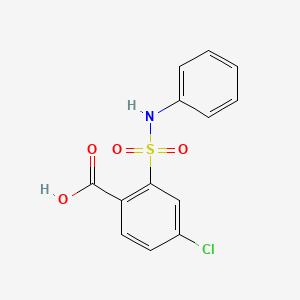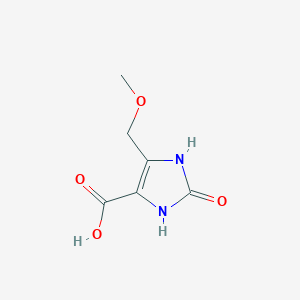![molecular formula C9H15N3 B1497627 ({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine CAS No. 959239-97-5](/img/structure/B1497627.png)
({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
Overview
Description
({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. This compound features a cyclopropyl group attached to a 2-methyl-1H-imidazole ring, which is further connected to an amine group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to show a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine typically involves the following steps:
Formation of 2-Methyl-1H-imidazole: : This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Cyclopropanation: : The imidazole ring is then reacted with a cyclopropane derivative, such as cyclopropylmethyl bromide, in the presence of a strong base like sodium hydride (NaH).
Amination: : The resulting cyclopropylmethyl-imidazole compound is then subjected to amination using an appropriate amine source, such as ammonia or an amine salt, under elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or crystallization, can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions, often requiring a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: : Formation of imidazole-2-oxide derivatives.
Reduction: : Production of reduced imidazole derivatives.
Substitution: : Formation of various substituted imidazole and cyclopropyl derivatives.
Scientific Research Applications
({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: : Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine can be compared with other similar compounds, such as:
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine: : Similar imidazole derivative with an ethyl group instead of cyclopropyl.
1-(2-Methyl-1H-imidazol-1-yl)propan-2-amine: : Another imidazole derivative with a propyl group.
Properties
IUPAC Name |
[1-[(2-methylimidazol-1-yl)methyl]cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-11-4-5-12(8)7-9(6-10)2-3-9/h4-5H,2-3,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUJOKCZKKWSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650954 | |
| Record name | 1-{1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-97-5 | |
| Record name | 1-{1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



